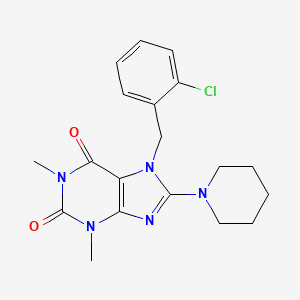
7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as CP-945,598 and has been found to have a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Anticancer Properties
This compound has shown promise in inhibiting cancer cell growth. Researchers have explored its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, it exhibits strong activity against HepG2 cells and moderate activity against MCF-7 cells. Further studies are needed to understand its mechanism of action and potential as an anticancer agent .
Antioxidant Activity
The compound demonstrates significant antioxidant properties. It effectively scavenges free radicals, protecting cells from oxidative damage. Its high ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) activity suggests potential therapeutic applications in oxidative stress-related diseases .
Anti-Inflammatory Effects
Preliminary studies indicate that this compound may have anti-inflammatory effects. It could be explored further for its potential in managing inflammatory conditions .
Antimicrobial Activity
Researchers have investigated its antimicrobial properties against various pathogens. While specific details are limited, this compound could be a candidate for novel antimicrobial drug development .
Molecular Docking
Computational studies reveal that the compound interacts favorably with specific amino acids (Arg184 and Lys179) in binding pockets. Its binding score suggests potential as a drug candidate .
Heterocyclic Chemistry
The synthesis of this compound involves interesting heterocyclic transformations. Its unique structure opens avenues for designing related derivatives with diverse biological activities .
Mecanismo De Acción
Target of Action
The primary target of the compound 7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is CDK2 . CDK2 (Cyclin-Dependent Kinase 2) is a protein that plays a crucial role in cell cycle regulation . It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound 7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the death of the cancer cells .
Biochemical Pathways
The inhibition of CDK2 by 7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione affects the cell cycle progression pathway . This disruption leads to the arrest of the cell cycle, preventing the cancer cells from dividing and proliferating .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable pharmacokinetic properties .
Result of Action
The result of the action of 7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is the significant inhibition of the growth of the examined cell lines . It also induces apoptosis within the cells .
Action Environment
Like all drugs, its action and efficacy can be influenced by various factors such as ph, temperature, and the presence of other substances .
Propiedades
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c1-22-16-15(17(26)23(2)19(22)27)25(12-13-8-4-5-9-14(13)20)18(21-16)24-10-6-3-7-11-24/h4-5,8-9H,3,6-7,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNBHILYOOCSAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

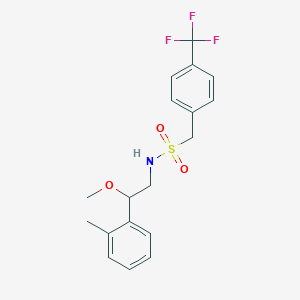
![1-[4-(Benzothiazol-2-yl)piperazino]ethanone](/img/structure/B2393408.png)

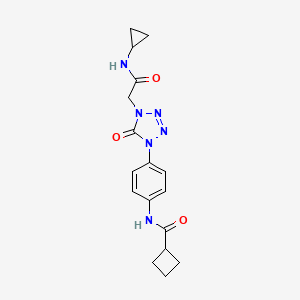
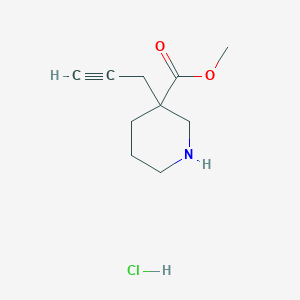

![[2-(4-Ethylanilino)-2-oxoethyl] 2,6-difluorobenzoate](/img/structure/B2393417.png)
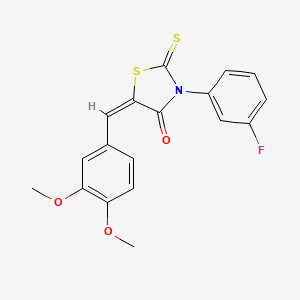
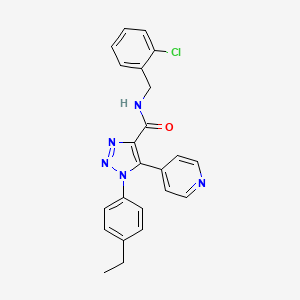
![(4-[2-Amino-1-(3,4-dihydroisoquinolin-2(1H)-YL)ethyl]phenyl)dimethylamine](/img/structure/B2393420.png)
![N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]adamantane-1-carboxamide](/img/structure/B2393421.png)
![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2393424.png)
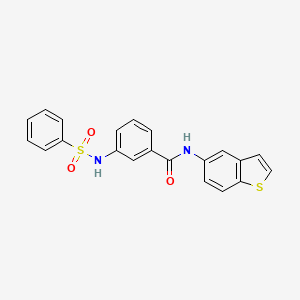
![2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2393427.png)